molecular formula C13H25N3O3 B2611276 N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2319802-59-8

N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2611276
CAS No.: 2319802-59-8
M. Wt: 271.361
InChI Key: DGOVNZQHFNXRAW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a diazepane ring, an oxolane ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(oxolan-3-yl)-1,4-diazepane with 2-methoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired purity and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethyl)-N-(oxolan-3-yl)-1,3-benzoxazole-6-carboxamide
  • 1-amino-2-(oxolan-3-yl)propan-2-ylmethylamine
  • {[2-(2-chloro-6-methoxyphenyl)oxolan-3-yl]methyl}(2-methoxyethyl)amine

Uniqueness

N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-18-10-4-14-13(17)16-6-2-5-15(7-8-16)12-3-9-19-11-12/h12H,2-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOVNZQHFNXRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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